3-Ethoxypyridine-2-sulfonamide

説明

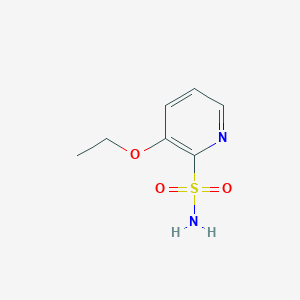

3-Ethoxypyridine-2-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O3S It is characterized by the presence of an ethoxy group attached to the third position of a pyridine ring, and a sulfonamide group at the second position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2-sulfonamide typically involves the reaction of 3-ethoxypyridine with a sulfonyl chloride derivative under basic conditions. One common method is the reaction of 3-ethoxypyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide. The reaction conditions generally require a controlled temperature environment to prevent decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.

化学反応の分析

3.1. Acylation

The sulfonamide nitrogen can react with acylating agents (e.g., acyl chlorides) to form N-acylated derivatives. This reaction typically requires a base to deprotonate the sulfonamide nitrogen .

Reaction Conditions

-

Reagents: Acyl chloride (e.g., acetyl chloride), base (e.g., pyridine or NaH).

-

Solvent: Dichloromethane or THF.

-

Temperature: Room temperature to reflux.

3.2. Alkylation

The sulfonamide nitrogen can undergo alkylation using alkyl halides or equivalents (e.g., benzyl bromide). The reaction involves deprotonation of the nitrogen to form a nucleophilic species .

Reaction Conditions

-

Reagents: Alkyl halide, base (e.g., NaH or K₂CO₃).

-

Solvent: DMF or DMSO.

-

Temperature: Room temperature to 100°C.

3.3. Sulfonation

The pyridine ring can undergo electrophilic sulfonation using sulfur trioxide derivatives (e.g., SO₃·H₂SO₄) or chlorosulfonic acid. This reaction introduces a sulfonic acid group, expanding the molecule’s functional group diversity .

Reaction Conditions

-

Reagents: SO₃·H₂SO₄ or ClSO₃H.

-

Solvent: Sulfuric acid or chlorinated solvents.

-

Temperature: 50–150°C.

3.4. Reduction

The sulfonamide group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borohydrides (e.g., NaBH₃CN). This reaction is sensitive to steric hindrance and electronic effects .

Reaction Conditions

-

Reagents: LiAlH₄ or NaBH₃CN.

-

Solvent: THF or Et₂O.

-

Temperature: 0°C to room temperature.

3.5. Substitution Reactions

The pyridine ring participates in various substitution reactions, including electrophilic aromatic substitution (e.g., nitration, bromination) and metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The ethoxy group at position 3 may direct incoming electrophiles to specific positions .

Mechanistic Insights from Related Sulfonamides

科学的研究の応用

Medicinal Chemistry Applications

3-Ethoxypyridine-2-sulfonamide is primarily recognized for its potential in drug development, particularly as a precursor for synthesizing sulfonamide-based pharmaceuticals. Sulfonamides are known for their antibacterial properties, and compounds like this compound can serve as intermediates in the synthesis of more complex molecules with enhanced biological activity.

Antibacterial and Antimicrobial Properties

Sulfonamide compounds have been extensively studied for their antibacterial effects, which were first discovered in the early 20th century. The structural features of this compound allow it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains can be attributed to its ability to interfere with folic acid synthesis in bacteria, a mechanism similar to that of traditional sulfa drugs .

Inhibition of Kinase Activity

Recent studies have indicated that pyridine sulfonamides can act as inhibitors of phosphoinositide 3-kinase (PI3K) activity. This pathway is crucial in various diseases, including cancer and chronic inflammatory conditions. Compounds derived from this compound may be explored for their potential to modulate PI3K signaling, thus offering therapeutic benefits in treating malignancies and autoimmune diseases .

Synthetic Applications

This compound serves as an important synthetic intermediate in organic chemistry. Its unique reactivity allows it to participate in various chemical reactions, facilitating the synthesis of other valuable compounds.

Building Block for Complex Molecules

The ethoxy group present in this compound enhances its solubility and reactivity compared to other sulfonamides. This characteristic makes it a suitable building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Reaction Mechanisms

The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which is known for its electrophilic nature. This property is exploited in synthetic methodologies to create diverse derivatives that may exhibit improved biological activities or novel functionalities.

Case Studies and Research Findings

Several studies have documented the applications of this compound and related compounds:

作用機序

The mechanism by which 3-Ethoxypyridine-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

類似化合物との比較

Pyridine-2-sulfonamide: Lacks the ethoxy group, resulting in different chemical properties.

3-Methoxypyridine-2-sulfonamide: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.

4-Ethoxypyridine-2-sulfonamide: The position of the ethoxy group is different, affecting the compound’s overall behavior.

Uniqueness: 3-Ethoxypyridine-2-sulfonamide is unique due to the specific positioning of the ethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

生物活性

3-Ethoxypyridine-2-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethoxy group and a sulfonamide moiety. This structural arrangement is crucial for its biological interactions.

Sulfonamides, including this compound, primarily exert their biological effects through inhibition of key enzymes involved in various biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : Sulfonamides inhibit the activity of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis, leading to antibacterial effects.

- Cell Cycle Arrest : Research indicates that certain sulfonamide derivatives can induce cell cycle arrest in cancer cells by disrupting signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, primarily due to its ability to inhibit bacterial folate synthesis. This mechanism is similar to other sulfonamides, making it a candidate for further development in treating bacterial infections.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate potent anti-proliferative effects, with values reported at 130 nM for MCF-7 and 20 nM for HCT-116 cells .

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 130 |

| HCT-116 | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides have also been documented. For instance, certain derivatives have shown promising results in reducing inflammation markers in vitro, suggesting that this compound may possess similar activities .

Study on Antitumor Efficacy

In a recent study, a series of sulfonamide derivatives were evaluated for their antitumor efficacy. Among these, compounds related to this compound exhibited significant inhibition of tumor growth by inducing apoptosis and causing cell cycle arrest at G0/G1 phase. The study utilized flow cytometry and Western blot assays to confirm these findings .

Comparative Analysis with Other Sulfonamides

A comparative study assessed the biological activities of various sulfonamides, including this compound. Results indicated that while many sulfonamides exhibit antimicrobial properties, the unique structure of this compound allows it to target multiple pathways effectively, enhancing its therapeutic potential .

特性

IUPAC Name |

3-ethoxypyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIXJQTQUNKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566861-15-1 | |

| Record name | 3-ethoxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。